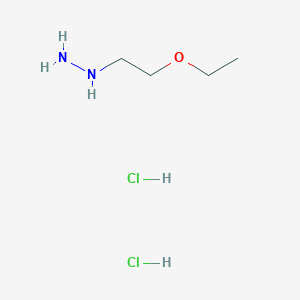

(2-Ethoxyethyl)hydrazine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

809282-62-0 |

|---|---|

Molecular Formula |

C4H13ClN2O |

Molecular Weight |

140.61 g/mol |

IUPAC Name |

2-ethoxyethylhydrazine;hydrochloride |

InChI |

InChI=1S/C4H12N2O.ClH/c1-2-7-4-3-6-5;/h6H,2-5H2,1H3;1H |

InChI Key |

WZRLUGCDAWAPNK-UHFFFAOYSA-N |

SMILES |

CCOCCNN.Cl.Cl |

Canonical SMILES |

CCOCCNN.Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

(2-Ethoxyethyl)hydrazine dihydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (2-Ethoxyethyl)hydrazine Dihydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the putative mechanism of action for this compound. As direct research on this specific molecule is limited, this document synthesizes established principles from the broader class of hydrazine derivatives, particularly their role as enzyme inhibitors. The insights presented herein are grounded in extensive literature on medicinal chemistry, pharmacology, and toxicology, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction to this compound: A Molecule of Interest

This compound belongs to the hydrazine class of compounds, a versatile group of molecules with significant applications in medicinal chemistry and beyond.[1][2] Hydrazine derivatives are characterized by a nitrogen-nitrogen single bond and have been foundational in the development of various therapeutics, most notably as monoamine oxidase inhibitors (MAOIs) for the treatment of depression and neurological disorders.[][4] The structural features of (2-Ethoxyethyl)hydrazine suggest a potential for biological activity, likely mediated through interactions with enzymatic systems. This guide will explore its hypothesized mechanism of action, drawing parallels with well-characterized hydrazine-based drugs and providing a roadmap for empirical validation.

Molecular Profile and Structural Context

To understand the potential biological activity of this compound, it is crucial to analyze its molecular structure in the context of other known bioactive hydrazines.

Chemical Structure:

-

Core Moiety: The fundamental N-N bond of the hydrazine group.

-

Key Substituent: An ethoxyethyl group (-CH₂CH₂OCH₂CH₃) attached to one of the nitrogen atoms.

-

Salt Form: The dihydrochloride salt, which enhances solubility and stability.

The presence of the flexible and moderately lipophilic ethoxyethyl side chain is a critical feature. This group can influence the molecule's interaction with biological targets, affecting its binding affinity, selectivity, and pharmacokinetic properties. Its structure is analogous to other alkylhydrazines that have been investigated for various pharmacological activities.[5]

Core Putative Mechanism of Action: Irreversible Monoamine Oxidase Inhibition

The most probable mechanism of action for this compound is the inhibition of monoamine oxidase (MAO) enzymes. This hypothesis is strongly supported by the well-documented activity of numerous hydrazine derivatives as MAO inhibitors.[][6][7]

MAOs are mitochondrial enzymes responsible for the oxidative deamination of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.

The proposed inhibitory pathway is as follows:

-

(2-Ethoxyethyl)hydrazine acts as a substrate for the MAO enzyme. The enzyme recognizes the hydrazine moiety and initiates an oxidative process.

-

Oxidation of the hydrazine leads to the formation of a reactive diazene intermediate. This step is a hallmark of the mechanism for many irreversible hydrazine-based MAOIs.[]

-

The diazene intermediate is highly unstable and can lose an electron, forming a reactive radical species. []

-

This radical then forms a covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme. This covalent modification results in the irreversible inactivation of the enzyme.[][6]

This irreversible inhibition leads to an accumulation of monoamine neurotransmitters in the brain, which is the basis for the antidepressant and other neurological effects of MAOIs.[]

Caption: Proposed pathway for irreversible MAO inhibition by (2-Ethoxyethyl)hydrazine.

Broader Pharmacological and Toxicological Profile

Beyond MAO inhibition, the biotransformation of hydrazine derivatives can lead to other biological effects and potential toxicities.

Metabolic Activation and Oxidative Stress:

The metabolism of hydrazines is not limited to MAO. Other enzyme systems, such as cytochrome P450, can also catalyze their oxidation.[4] This metabolic activation can lead to the formation of various free radical species. These reactive intermediates can interact with cellular macromolecules, leading to cellular dysfunction.[4] Furthermore, the generation of reactive oxygen species (ROS) can induce oxidative stress, a condition where the production of oxidants overwhelms the cell's antioxidant defenses.[4]

Potential Toxicities:

Hydrazine compounds are associated with a range of toxic effects, including:

-

Neurotoxicity: Which can be linked to the disruption of GABA and glutamate balance.[8]

-

Hepatotoxicity: Potentially caused by the formation of reactive metabolites that damage liver cells.[4][8]

-

Hematological effects: Some hydrazines can induce hemolysis and other blood disorders.[8]

These toxicities are a critical consideration in the development of any hydrazine-based therapeutic.

Experimental Workflows for Mechanistic Validation

To empirically validate the hypothesized mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro MAO Inhibition Assay

This assay is crucial for determining the inhibitory potency (IC₅₀) of this compound against both MAO-A and MAO-B.

Protocol:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: A fluorogenic substrate such as Amplex® Red reagent.[6]

-

Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add the enzyme, a horseradish peroxidase probe, and the test compound. c. Pre-incubate to allow for any time-dependent inhibition. d. Initiate the reaction by adding the substrate. e. Monitor the increase in fluorescence over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Enzyme Kinetics and Reversibility Studies

These studies are essential to determine if the inhibition is competitive, non-competitive, or uncompetitive, and whether it is reversible or irreversible.

Protocol:

-

Kinetic Analysis: a. Perform the MAO inhibition assay at multiple fixed concentrations of the inhibitor and varying concentrations of the substrate. b. Generate Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.[9]

-

Reversibility Assay (Dialysis Method): a. Incubate the MAO enzyme with a high concentration of the test compound. b. Dialyze the mixture extensively against a buffer to remove any unbound inhibitor. c. Measure the residual enzyme activity. A lack of recovery of activity indicates irreversible inhibition.[10]

Caption: A logical workflow for the mechanistic elucidation of (2-Ethoxyethyl)hydrazine.

Structure-Activity Relationship (SAR) Considerations

The structure of this compound provides clues to its potential activity based on known SAR principles for hydrazine derivatives.

-

Hydrazine Moiety: The -NH-NH₂ group is the key pharmacophore responsible for the MAO inhibition.[1]

-

Alkyl Substitution: The nature of the substituent on the hydrazine nitrogen influences potency and selectivity. The ethoxyethyl group likely contributes to the binding affinity within the hydrophobic active site of the MAO enzyme.

-

Comparison to Known MAOIs: Comparing its structure to classic hydrazine MAOIs like phenelzine and iproniazid can provide insights.[6] The lack of an aromatic ring in (2-Ethoxyethyl)hydrazine may influence its binding and selectivity profile compared to these established drugs.

Further studies involving the synthesis and testing of analogs with different alkyl or aryl substituents would be invaluable for developing a comprehensive SAR.[11]

Conclusion and Future Directions

Based on a wealth of evidence from the broader class of hydrazine derivatives, the most probable mechanism of action for this compound is the irreversible inhibition of monoamine oxidase enzymes through the formation of a covalent adduct with the FAD cofactor.[][6] This is likely accompanied by metabolic activation that can lead to oxidative stress and potential toxicities.[4]

While this guide provides a strong theoretical framework, empirical validation is essential. Future research should focus on:

-

Comprehensive in vitro testing to confirm MAO-A and MAO-B inhibition and determine the kinetics.

-

In vivo studies to assess the pharmacological effects and safety profile in relevant animal models.

-

Metabolite identification studies to understand its biotransformation pathways and potential for reactive intermediate formation.

Such a research program will be critical in fully elucidating the mechanism of action of this compound and determining its potential as a therapeutic agent.

References

-

BOC Sciences. Monoamine Oxidase Inhibitor Compounds List.

-

Sinha BK, Mason RP. Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. J Drug Metab Toxicol. 2014;5(3).

-

Gökhan-Kelekçi N, et al. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. 2020;25(11):2575.

-

Osińska I, et al. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. 2020;25(21):5197.

-

McEwen CM Jr, et al. Inhibition of monoamine oxidase by substituted hydrazines. Biochem J. 1969;112(5):913-9.

-

Aday B, et al. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. 2023;8(50):47834-47849.

-

Anusandhanvallari. Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari.

-

Pawar PM, et al. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. World Journal of Pharmaceutical Research. 2015;4(10):1930-1936.

-

Yıldırım S, et al. New 2-Pyrazoline and Hydrazone Derivatives as Potent and Selective Monoamine Oxidase A Inhibitors. J Med Chem. 2021;64(4):2164-2183.

-

ResearchGate. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.

-

Jurkiewicz A, et al. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine. Fundam Clin Pharmacol. 1993;7(1):25-32.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis.

-

Research Square. Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.

-

Guidechem. 2-Hydroxyethylhydrazine 109-84-2 wiki.

-

Elam Pharma. 2-Ethyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 19398-06-02.

-

Kirk MA, et al. Hydrazine Toxicology. In: StatPearls. StatPearls Publishing; 2023.

-

Georganics. 2-Hydroxyethylhydrazine - High purity.

Sources

- 1. psvmkendra.com [psvmkendra.com]

- 2. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 4. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Ethyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 19398-06-02 [elampharma.com]

- 6. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper: Stability Profile and Storage Protocols for (2-Ethoxyethyl)hydrazine Dihydrochloride

Executive Summary

(2-Ethoxyethyl)hydrazine dihydrochloride (CAS 809282-62-0) is a specialized hydrazine derivative utilized primarily as a heterocycle building block in pharmaceutical synthesis. While the dihydrochloride salt form confers significantly improved thermal stability compared to the free base, the compound retains the inherent redox susceptibility of the hydrazine moiety and the peroxidation potential of the ether linkage.

This guide defines the physicochemical vulnerabilities of the molecule and establishes a self-validating storage protocol. The core directive is the absolute exclusion of moisture and oxygen , as the compound acts as a hygroscopic reducing agent that degrades autocatalytically upon hydration.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 809282-62-0 |

| Molecular Formula | C₄H₁₂N₂O · 2HCl |

| Molecular Weight | 177.07 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents |

| Hygroscopicity | High (Deliquescent in high humidity) |

Structural Vulnerability Analysis

The molecule contains two distinct functional zones requiring protection:

-

Hydrazine Terminus (-NH-NH₂): A potent nucleophile and reducing agent. Susceptible to oxidative dehydrogenation and condensation with airborne aldehydes/ketones.

-

Ethoxyethyl Chain (Et-O-CH₂-CH₂-): The ether oxygen activates the adjacent methylene protons, creating a site for radical abstraction and potential peroxide formation, although the reducing nature of the hydrazine group often mitigates peroxide accumulation by "sacrificing" itself.

Stability Mechanisms & Degradation Pathways

Understanding the mechanisms of failure allows for the design of robust storage protocols.

Oxidative Dehydrogenation (Air Sensitivity)

Upon exposure to atmospheric oxygen, the hydrazine group undergoes oxidation. In the salt form (dihydrochloride), the nitrogen lone pairs are protonated, which significantly reduces electron density and inhibits oxidation. However, moisture intrusion can dissociate the salt equilibrium, freeing a fraction of the hydrazine base and initiating oxidation.

Hygroscopic Hydrolysis

The dihydrochloride salt lattice is highly energetic and hydrophilic. Absorption of water does not just cause "clumping"; it creates a localized aqueous micro-environment of high acidity (HCl dissociation). This acidic moisture can catalyze:

-

Hydrolysis of the ether linkage (slower process).

-

Corrosion of container seals.

Degradation Pathway Visualization

Caption: Figure 1. The primary degradation cascade is moisture-enabled oxidation. The salt form protects the hydrazine only while dry.

Storage Protocols

To ensure reagent integrity (>98% purity) over 12+ months, the following "Gold Standard" protocol is required.

Environmental Conditions[2][5]

-

Temperature: 2°C to 8°C (Refrigerated).

-

Why: Reduces the kinetic rate of all degradation pathways. While the salt is stable at room temperature for short periods (weeks), refrigeration is mandatory for long-term banking.

-

-

Atmosphere: Inert Gas (Argon or Nitrogen).

-

Why: Argon is heavier than air and provides a superior blanket for solids in jars. Nitrogen is acceptable if the seal is tight.

-

-

Light: Dark/Amber Glass.

-

Why: Photons can initiate radical formation at the ether linkage.

-

Containment System

Do not rely on the vendor's original packaging once opened.

-

Primary Container: Amber glass vial with a Teflon (PTFE) lined screw cap.

-

Avoid: Metal caps without liners (HCl corrosion risk) or simple polyethylene snap-caps (permeable to O₂/H₂O over time).

-

-

Secondary Containment: Desiccator or sealed Mylar bag with active desiccant (Silica gel or Molecular Sieves).

-

Sealing: Parafilm is insufficient for long-term moisture blocking. Use electrical tape or shrink bands over the cap-neck junction.

Storage Decision Workflow

Caption: Figure 2. Decision logic for handling incoming inventory to prevent moisture contamination.

Handling & Safety (E-E-A-T)

Toxicity Profile

Hydrazine derivatives are universally classified as suspected carcinogens and sensitizers .

-

Inhalation: Dust is highly irritating to the respiratory tract.

-

Skin Contact: Corrosive/Irritant. Can cause allergic dermatitis.

-

Systemic: Hydrazines can be hepatotoxic and neurotoxic.

Safe Handling Protocol

-

Engineering Controls: Always weigh and handle inside a Chemical Fume Hood .

-

PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat.

-

Deactivation: Spills should be treated with dilute bleach (Sodium Hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal, but caution must be used as this reaction is exothermic.

Quality Control & Self-Validation

Before using stored material in a critical synthesis, validate its purity.

| Test | Method | Acceptance Criteria | Failure Indicator |

| Visual | Inspection | White, free-flowing crystals | Yellow/Brown color; Clumping (wet) |

| Identity | ¹H-NMR (D₂O) | Distinct triplets for ethoxy; integration 2:2:2:3 | Extra peaks at 7-8 ppm (hydrazones) |

| Purity | HPLC (UV) | >95% Area under curve | Broad tailing peaks (oligomers) |

Note on NMR: In D₂O, the acidic protons (NH, HCl) will exchange and disappear. You will observe the carbon backbone signals:

-

~1.1 ppm (t, 3H, -CH₃)

-

~3.5 ppm (q, 2H, -O-CH₂-)

-

~3.6-3.8 ppm (m, 4H, -CH₂-O-CH₂-)

References

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: this compound. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12201389 (Free Base). Link

- Ragnarsson, U. (2001). Synthetic methodology for alkyl hydrazines. Chemical Society Reviews, 30(4), 205-213. (General hydrazine stability mechanisms).

-

ABCR GmbH. (2024). Product Specification: AB305320. Link

Sources

(2-Ethoxyethyl)hydrazine Dihydrochloride: A Technical Guide to its Application as a Reducing Agent in Organic Synthesis

Introduction

In the landscape of synthetic organic chemistry, the reduction of carbonyl functionalities to their corresponding methylene groups is a foundational transformation. Among the arsenal of reagents available for this purpose, hydrazine and its derivatives have long held a prominent position, most notably in the context of the Wolff-Kishner reduction. This guide delves into the utility of a specific, functionalized hydrazine derivative, (2-Ethoxyethyl)hydrazine Dihydrochloride (CAS No. 809282-62-0), as a reducing agent.

While specific literature on the applications of this compound is not extensively available, its structural features—a hydrazine moiety appended with an ethoxyethyl group—suggest its participation in classical hydrazine-mediated reductions. This document, therefore, serves as a technical primer, extrapolating from the well-established principles of the Wolff-Kishner reduction to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential applications, mechanistic underpinnings, and practical considerations. The presence of the ethoxyethyl substituent may offer advantages in terms of solubility in organic solvents and could potentially influence reaction kinetics.

Core Principles: The Wolff-Kishner Reduction

The Wolff-Kishner reduction is a robust method for the deoxygenation of aldehydes and ketones to alkanes.[1][2] The reaction proceeds under basic conditions, making it a valuable alternative to the acid-catalyzed Clemmensen reduction, particularly for substrates bearing acid-sensitive functional groups.[1][2] The overall transformation can be summarized as the conversion of a carbonyl group into a methylene group.

The reaction is typically carried out at elevated temperatures in a high-boiling solvent such as ethylene glycol or diethylene glycol, with a strong base like potassium hydroxide or potassium tert-butoxide. The driving force for this irreversible reaction is the formation of highly stable dinitrogen gas.[3]

Mechanistic Insights

The mechanism of the Wolff-Kishner reduction is a two-stage process:

-

Hydrazone Formation: The initial step involves the condensation of the carbonyl compound with hydrazine (in this case, (2-Ethoxyethyl)hydrazine) to form a hydrazone intermediate. This reaction is analogous to imine formation and can occur under either acidic or basic conditions.[3][4] Given that the overall Wolff-Kishner reduction is conducted in a basic medium, the in situ formation of the hydrazone is common.

-

Reduction and Nitrogen Extrusion: Under the influence of a strong base, the hydrazone undergoes deprotonation at the terminal nitrogen. A subsequent series of proton transfer and elimination steps leads to the formation of a diimide anion, which then collapses with the loss of nitrogen gas to generate a carbanion.[1][5] This carbanion is then protonated by the solvent to yield the final alkane product.[1][5]

The rate-determining step is generally considered to be the deprotonation of the hydrazone.[1]

Figure 1: Generalized Mechanism of the Wolff-Kishner Reduction.

The Role of the (2-Ethoxyethyl) Substituent

The introduction of a 2-ethoxyethyl group on the hydrazine molecule may impart several key properties:

-

Solubility: The ether linkage and the ethyl group can enhance the solubility of the reagent in a wider range of organic solvents compared to hydrazine hydrate. This could be advantageous for reactions with lipophilic substrates.

-

Boiling Point: Substituted hydrazines generally have higher boiling points than hydrazine itself, which can be a safety advantage in terms of reduced volatility.

-

Steric and Electronic Effects: The steric bulk of the ethoxyethyl group is unlikely to be a significant hindrance in the initial hydrazone formation with most aldehydes and unhindered ketones. Electronically, the ether oxygen is weakly electron-withdrawing through induction, which might slightly alter the nucleophilicity of the hydrazine, but this effect is generally considered to be minor.

Hypothetical Experimental Protocol: Reduction of Acetophenone

The following protocol is a representative example of how this compound might be employed in a Wolff-Kishner-type reduction. This procedure is based on standard Wolff-Kishner conditions and should be optimized for specific substrates.

Workflow Diagram:

Figure 2: Experimental Workflow for a Wolff-Kishner Type Reduction.

Step-by-Step Methodology:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the flask, add diethylene glycol (as the solvent), followed by acetophenone (1.0 eq). Subsequently, add this compound (1.2-1.5 eq).

-

Base Addition: Carefully add potassium hydroxide pellets (3.0-5.0 eq) to the stirred mixture.

-

Reaction: The reaction mixture is heated to reflux (typically 180-200 °C) and maintained at this temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically analyzing aliquots of the reaction mixture.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of water. The product is then extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield ethylbenzene.

Comparative Data for Standard Wolff-Kishner Reductions

Due to the limited availability of specific data for this compound, the following table presents typical reaction conditions and yields for the Wolff-Kishner reduction of various carbonyl compounds using hydrazine hydrate. This table serves as a valuable benchmark for what might be expected when employing a substituted hydrazine.

| Carbonyl Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Cyclohexanone | KOH | Diethylene glycol | 195 | 4 | ~90 |

| Acetophenone | KOH | Ethylene glycol | 180-200 | 6 | ~85 |

| Propiophenone | NaOH | Triethylene glycol | 200 | 5 | ~88 |

| 4-Heptanone | Na | Ethylene glycol | 190 | 12 | ~75 |

| Camphor | K-tert-butoxide | DMSO | 100 | 24 | ~60 |

Note: Yields and reaction conditions are approximate and can vary based on the specific experimental setup and scale.

Safety and Handling

Hydrazine derivatives are classified as toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] Although a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards associated with hydrazine dihydrochloride can be used as a guideline.

-

Toxicity: Hydrazine derivatives are toxic if swallowed, inhaled, or in contact with skin. They may also cause skin and eye irritation.

-

Carcinogenicity: Some hydrazine compounds are suspected carcinogens.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.

Conclusion

This compound presents itself as a potentially valuable, functionalized alternative to hydrazine hydrate for the Wolff-Kishner reduction of aldehydes and ketones. The presence of the ethoxyethyl group may offer advantages in terms of solubility and handling. While specific empirical data for this reagent is scarce, the well-understood mechanism of the Wolff-Kishner reduction provides a solid foundation for its application in organic synthesis. Researchers are encouraged to use the principles and protocols outlined in this guide as a starting point for their investigations, with the understanding that optimization of reaction conditions will be necessary for specific substrates. As with all hydrazine derivatives, careful attention to safety protocols is paramount.

References

-

Wolff–Kishner reduction. In: Wikipedia. ; 2024. [Link]

-

Organic Chemistry Tutor. Wolff-Kishner Reduction. [Link]

-

BYJU'S. Wolff Kishner Reduction Mechanism. [Link]

-

GeeksforGeeks. Wolff Kishner Reduction Mechanism. [Link]

-

Organic Chemistry Portal. Wolff-Kishner Reduction. [Link]

- van der Merwe, J. H. The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Published online 2016.

- Zaidi, S.; Properties and Uses of Substituted Hydrazones. Natural Sciences Publishing. Published online January 1, 2018.

- El-Sayed, W. A.; Ali, O. M.; Zyada, M. M.; Mohamed, M. A.; Abdel-Aziz, M. M.

- Oh, K. J.; An, D. H.; Lee, E. P. Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. PMC. Published online January 23, 2014.

- Demaerel, J.; Grogna, D.; Markó, I. E. Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Beilstein Journal of Organic Chemistry. Published online August 14, 2024.

-

Hydrazone. In: Wikipedia. ; 2024. [Link]

-

Autechem. Custom 2-Hydroxyethylhydrazine Manufacturers, Suppliers. [Link]

- Google Patents. Catalyzed hydrazine compositions and methods of their use.

- Kansiz, S. Synthesis and Structural Investigations of 1, 2-bis(2-ethoxybenzylidene)hydrazine.

-

Lumen Learning. 21.6. Wolff-Kishner reduction. In: Organic Chemistry II. ; [Link]

- ACS Publications. Organic Letters Ahead of Print. Published online February 13, 2026.

- Research Bible. A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. Paper Archives. Published online June 27, 2013.

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Published online August 27, 2018. [Link]

-

Pearson. Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone. Published online July 7, 2024. [Link]

- ResearchGate. Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Published online August 7, 2025.

-

Oreate AI. Unraveling the Wolff-Kishner Reduction: A Journey From Carbonyls to Alkanes. Published online January 8, 2026. [Link]

- MDPI.

- ResearchGate. Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog.

- Google Patents. Novel method for synthesizing ethyl hydrazine dihydrochloride.

Sources

- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 2. Wolff-Kishner Reduction [organic-chemistry.org]

- 3. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jssunton.com [jssunton.com]

Methodological & Application

Enhancing Steroid Detection: A Detailed Protocol for LC-MS/MS Analysis using (2-Ethoxyethyl)hydrazine Dihydrochloride Derivatization

An Application Note and Protocol for the Sensitive Quantification of Steroids in Biological Matrices

Authored by: A Senior Application Scientist

Introduction: Overcoming the Challenges in Steroid Quantification

Steroid hormones are a class of cholesterol-derived lipids that act as crucial signaling molecules, regulating a vast array of physiological processes including metabolism, sexual development, and immune response.[1] Accurate measurement of these hormones in biological fluids is essential for diagnosing and managing endocrine disorders, monitoring therapeutic drugs, and in drug development.[1] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technology for steroid analysis due to its high specificity and multiplexing capabilities, it faces a significant hurdle: the inherent low ionization efficiency of many steroid molecules.[1][2][3]

Steroids are predominantly non-polar and lack readily ionizable functional groups, resulting in poor signal response with common ionization techniques like electrospray ionization (ESI).[4][5] This limitation makes it difficult to achieve the low limits of quantification (LLOQ) required for many clinical and research applications, especially when sample volumes are limited.[2]

To overcome this sensitivity challenge, chemical derivatization is employed. This strategy involves chemically modifying the steroid structure to introduce a "charge-tag"—a moiety that is easily ionized.[4][6] This application note provides a comprehensive guide and detailed protocol for the derivatization of keto-steroids using (2-Ethoxyethyl)hydrazine dihydrochloride, a hydrazine-based reagent, to significantly enhance detection sensitivity in LC-MS/MS analysis.

The Principle of Hydrazine-Based Derivatization

The core of this method lies in the classic reaction between a hydrazine and a carbonyl group (ketone or aldehyde).[7][8] Most biologically active steroids possess at least one ketone group, making them ideal candidates for this derivatization chemistry. (2-Ethoxyethyl)hydrazine reacts with the ketone functionality on the steroid molecule to form a stable hydrazone derivative.

The key advantage of this reaction is the introduction of a hydrazine moiety, which has a high proton affinity. This newly formed hydrazone becomes readily protonated in the acidic mobile phase of the LC system and efficiently ionized in the ESI source, leading to a dramatic increase in signal intensity in positive-ion mode MS analysis.[9][10] This approach is analogous to the well-established use of other hydrazine reagents, such as Girard's Reagents and 2-hydrazinopyridine, which have been successfully used to "charge-tag" steroids and other carbonyl-containing compounds for sensitive LC-MS/MS detection.[11][12][13]

Reaction Mechanism: Steroid Derivatization

The diagram below illustrates the condensation reaction between a steroid's ketone group and (2-Ethoxyethyl)hydrazine.

Figure 1: Chemical reaction for derivatizing a keto-steroid with (2-Ethoxyethyl)hydrazine to form a highly ionizable hydrazone.

Comprehensive Workflow for Steroid Analysis

A robust analytical method requires a systematic workflow, from sample collection to data analysis. Each step is critical for ensuring accuracy, precision, and reproducibility. The following diagram outlines the complete experimental process described in this guide.

Figure 2: Overall workflow for the LC-MS/MS analysis of steroids using a derivatization strategy.

Detailed Experimental Protocols

This section provides step-by-step protocols for sample preparation, derivatization, and analysis. These protocols are designed to be a robust starting point and may require optimization based on the specific steroid panel, biological matrix, and available instrumentation.

Protocol 1: Sample Preparation from Human Serum/Plasma

The goal of sample preparation is to remove proteins and other interfering substances like phospholipids that can cause matrix effects and contaminate the LC-MS system.[14][15] This protocol uses a combination of protein precipitation (PPT) followed by liquid-liquid extraction (LLE).

Materials:

-

Human Serum or Plasma Samples

-

Internal Standard (IS) solution (e.g., deuterated analogs of target steroids)

-

Zinc Sulfate (ZnSO₄) in Water (0.1 M)

-

Methanol (LC-MS Grade), chilled at -20°C

-

Methyl tert-butyl ether (MTBE) (HPLC Grade)

-

Centrifuge capable of 4°C

-

Nitrogen Evaporation System

Procedure:

-

Pipette 100 µL of serum/plasma sample into a 2 mL microcentrifuge tube.

-

Add 10 µL of the internal standard mixture. Vortex briefly.

-

Add 25 µL of 0.1 M ZnSO₄ to aid in protein precipitation. Vortex for 10 seconds.

-

Add 400 µL of chilled (-20°C) methanol to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new 2 mL tube.

-

To the supernatant, add 1 mL of MTBE for liquid-liquid extraction of steroids.

-

Vortex for 2 minutes, then centrifuge at 2,000 x g for 5 minutes to separate the layers.

-

Transfer the upper organic layer (MTBE) to a clean glass tube.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.

Protocol 2: Derivatization with this compound

This step chemically modifies the extracted steroids to enhance their MS signal. The conditions are adapted from established methods for similar hydrazine reagents.[11][12]

Materials:

-

Dried sample extracts from Protocol 1

-

This compound

-

Derivatization Solution: 2 mg/mL this compound in 90:10 Methanol:Glacial Acetic Acid (v/v). Prepare fresh daily.

-

Heating block or incubator at 60°C.

Procedure:

-

To the dried extracts, add 50 µL of the freshly prepared Derivatization Solution.

-

Vortex for 30 seconds to ensure the dried residue is fully dissolved.

-

Cap the tubes tightly and incubate at 60°C for 45 minutes.

-

After incubation, allow the tubes to cool to room temperature.

-

Evaporate the derivatization solution to dryness under a gentle stream of nitrogen at 40°C.

Protocol 3: LC-MS/MS Analysis

Materials:

-

Dried derivatized samples

-

Reconstitution Solution: 50:50 Methanol:Water with 0.1% Formic Acid (v/v)

-

LC-MS/MS system with an ESI source

Procedure:

-

Reconstitute the dried derivatized sample in 100 µL of the Reconstitution Solution.

-

Vortex thoroughly and transfer to an LC autosampler vial.

-

Inject 5-10 µL onto the LC-MS/MS system.

Instrumentation Parameters: The following tables provide recommended starting parameters for the LC-MS/MS analysis. These should be optimized for the specific analytes and system used.

| Table 1: Liquid Chromatography Parameters | |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 45°C |

| Injection Volume | 5 µL |

| LC Gradient | Time (min) |

| 0.0 | |

| 1.0 | |

| 8.0 | |

| 10.0 | |

| 10.1 | |

| 12.0 |

| Table 2: Mass Spectrometry Parameters | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Source Temperature | 500°C |

| IonSpray Voltage | +5500 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transition Development: The precursor ion for each derivatized steroid will be its protonated form [M+H]⁺. Product ions are determined by infusing a derivatized standard and performing a product ion scan. A common fragmentation for hydrazine derivatives is the neutral loss of the hydrazine side chain.

| Table 3: Example MRM Transitions for Derivatized Steroids | | | :--- | :--- | :--- | :--- | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | Testosterone Derivative | 392.3 | 271.2 | 25 | | Progesterone Derivative | 418.3 | 313.2 | 22 | | Cortisol Derivative | 466.3 | 345.2 | 28 | | Androstenedione Derivative| 390.3 | 271.2 | 25 | Note: These m/z values are calculated based on the reaction of the steroid with (2-Ethoxyethyl)hydrazine and are illustrative. They must be empirically confirmed.

Method Validation and Performance

A self-validating system is crucial for trustworthy results. The analytical method should be validated according to established guidelines, assessing the following parameters. Based on similar derivatization methods, the expected performance is summarized below.[13][16][17]

| Table 4: Typical Method Validation Parameters and Acceptance Criteria | |

| Parameter | Acceptance Criteria / Expected Performance |

| Linearity (R²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10; Accuracy within ±20%; Precision ≤20% CV. Expected in the low pg/mL range. |

| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) |

| Precision (% CV) | ≤15% (≤20% at LLOQ) for intra- and inter-day |

| Matrix Effect | 85-115% |

| Extraction Recovery | Consistent, precise, and preferably >70% |

Conclusion and Field Insights

The use of this compound for the derivatization of keto-steroids is a powerful strategy to significantly enhance the sensitivity of LC-MS/MS assays. By introducing a readily ionizable group, this method allows for the robust quantification of steroids at low physiological concentrations, which is often unachievable with underivatized methods. The provided protocols offer a solid and scientifically-grounded framework for researchers, clinicians, and drug development professionals to establish high-sensitivity steroid panels. The principles and procedures are rooted in well-documented chemical reactions and analytical workflows, ensuring a high degree of confidence in the generated data.[9][12] Successful implementation will enable more precise and reliable insights into the complex world of endocrinology.

References

-

An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research. [Link]

-

Steroid Hormone Analysis by Tandem Mass Spectrometry. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

-

Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Analytical & Bioanalytical Techniques. [Link]

-

Novel LC–MS/MS method enables high-throughput quantification of steroids for clinical applications. Chromatography Today. [Link]

-

Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. [Link]

-

Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science. [Link]

-

Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Longdom Publishing. [Link]

-

Derivatization methods for the LC-MS/MS analyses of steroids. ResearchGate. [Link]

-

Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS ONE. [Link]

-

LC-MS/MS analysis of steroids in the clinical laboratory. Clinical Biochemistry. [Link]

-

Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. ResearchGate. [Link]

-

Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. ResearchGate. [Link]

-

Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Molecules. [Link]

-

Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids. FAO AGRIS. [Link]

-

Pre-treatment of different biological matrices for exogenous testosterone analysis: A review. ResearchGate. [Link]

-

Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing. [Link]

-

Sample Preparation and Analytical Methods for Steroid Hormones in Environmental and Food Samples: An Update Since 2012. Critical Reviews in Analytical Chemistry. [Link]

-

Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility-mass spectrometry. Journal of Mass Spectrometry. [Link]

-

Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. ResearchGate. [Link]

-

Detection of 20 endogenous anabolic steroid esters with Girard's Reagent P derivatization in dried blood spots using UPLC-Q-Orbitrap-MS. Journal of Chromatography B. [Link]

-

Improved Ion Mobility Separation and Structural Characterization of Steroids using Derivatization Methods. Journal of the American Society for Mass Spectrometry. [Link]

-

Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization. Clinical Mass Spectrometry. [Link]

-

Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization. PubMed. [Link]

-

Wolff–Kishner reduction. Wikipedia. [Link]

-

Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS. Journal of Chromatography B. [Link]

-

Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS. ResearchGate. [Link]

-

Wolff-Kishner reduction. Lumen Learning - Organic Chemistry II. [Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

-

Chemoselective Addition of Hydrazine to δ-Keto Esters and Dimethylformamide-Mediated Deesterification. ResearchGate. [Link]

-

Wolff-Kishner Reduction. Organic Chemistry Portal. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS analysis of steroids in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]

- 9. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromsoc.jp [chromsoc.jp]

- 11. med.upenn.edu [med.upenn.edu]

- 12. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. austinpublishinggroup.com [austinpublishinggroup.com]

- 16. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Note: Quantitative Profiling of Glycans and Carbonylated Proteins using (2-Ethoxyethyl)hydrazine

This Application Note is designed for researchers and drug development professionals focusing on Quantitative Glycomics and Oxidative Stress Proteomics . It details the use of (2-Ethoxyethyl)hydrazine (2-EEH) as a specialized derivatization reagent.

Executive Summary

(2-Ethoxyethyl)hydrazine dihydrochloride is a potent nucleophilic derivatization reagent used to target carbonyl groups (aldehydes and ketones) in biological samples. Unlike standard hydrazines (e.g., DNPH), the ethoxyethyl moiety imparts specific physicochemical properties—moderate hydrophobicity and enhanced proton affinity—that significantly improve ionization efficiency in Electrospray Ionization (ESI) mass spectrometry.

This guide outlines two distinct workflows:

-

Glycan Labeling: Targeting the reducing end of free glycans to enhance sensitivity and enable HILIC/RP separation.

-

Protein Carbonyl Profiling: Quantifying oxidative modifications (aldehydes/ketones) on protein side chains (lysine, arginine, proline, threonine) as a marker of oxidative stress.

Chemical Mechanism & Rationale[1]

The Chemistry of Capture

The core mechanism relies on the reaction between the hydrazine group of 2-EEH and a carbonyl carbon.

-

Step 1 (Condensation): The nucleophilic nitrogen attacks the carbonyl carbon, eliminating water to form a Hydrazone .

-

Step 2 (Reduction - Optional but Recommended): The hydrazone bond (

) can be susceptible to hydrolysis. Reducing it with Sodium Cyanoborohydride (

Why (2-Ethoxyethyl)hydrazine?

| Feature | Benefit in Proteomics/Glycomics |

| Ethoxyethyl Tail | Increases hydrophobicity ( |

| Nitrogen Basicity | The secondary amine formed after reduction has high proton affinity, significantly boosting |

| Mass Shift | Provides a distinct mass shift (+86.13 Da for hydrazone, +88.15 Da for reduced), moving low-mass analytes out of the chemical noise region. |

Workflow Visualization

The following diagram illustrates the parallel workflows for Glycomics and Carbonyl Proteomics using 2-EEH.

Caption: Dual workflow for N-glycan profiling (top) and Protein Carbonylation quantification (bottom) using 2-EEH labeling.

Protocol A: Quantitative Glycomics (N-Glycan Labeling)

This protocol targets the reducing end of N-linked glycans released from glycoproteins.

Materials

-

Reagent: this compound.

-

Reductant: Sodium Cyanoborohydride (

in THF). -

Solvent: DMSO / Acetic Acid (7:3 v/v).

-

Cleanup: HILIC SPE cartridges or Graphitized Carbon columns.

Step-by-Step Methodology

-

Glycan Release:

-

Denature 100

of glycoprotein. -

Digest with PNGase F overnight at 37°C.

-

Precipitate protein (ethanol/acetone) and collect the supernatant containing free glycans. Dry by vacuum centrifugation.

-

-

Labeling Reaction:

-

Preparation: Dissolve 2-EEH dihydrochloride in DMSO/Acetic Acid (7:3) to a final concentration of 0.5 M .

-

Note: The acetic acid is crucial to buffer the hydrochloride salt and catalyze the Schiff base formation.

-

-

Addition: Add 20

of the 2-EEH solution to the dried glycans. -

Reduction: Add 10

of 1M Sodium Cyanoborohydride (in THF or DMSO). -

Incubation: Vortex and incubate at 60°C for 2 hours .

-

-

Post-Labeling Cleanup (Critical):

-

Dilute the reaction mixture with 300

Acetonitrile (ACN). -

Load onto a pre-equilibrated HILIC SPE cartridge (90% ACN).

-

Wash 3x with 90% ACN (removes excess hydrazine reagent).

-

Elute labeled glycans with 100

Water/ACN (90:10).

-

-

LC-MS Analysis:

-

Column: Amide-HILIC (e.g., Waters BEH Amide).

-

Mobile Phase A: 50mM Ammonium Formate (pH 4.4).

-

Mobile Phase B: Acetonitrile.[1]

-

Detection: Monitor for the mass shift.

-

Mass Shift:

(Reduced form).

-

-

Protocol B: Quantitative Carbonyl Proteomics

This protocol quantifies protein carbonylation (a marker of irreversible oxidative damage) by labeling carbonyls before proteolytic digestion.

Materials

-

Lysis Buffer: 50 mM Ammonium Bicarbonate, pH 7.4 (Avoid TRIS or primary amines if possible, though hydrazine is more specific to aldehydes). Avoid DTT/Mercaptoethanol (they interfere with redox status).

-

Reagent Stock: 100 mM 2-EEH in water.

Step-by-Step Methodology

-

Protein Extraction:

-

Lyse cells/tissue in Lysis Buffer containing protease inhibitors.

-

Adjust protein concentration to 1-2 mg/mL.

-

-

Derivatization (Protein Level):

-

Add 2-EEH stock to the sample to a final concentration of 5-10 mM .

-

Adjust pH to 5.5 - 6.0 using dilute HCl or acetic acid.

-

Incubate at 37°C for 1 hour in the dark.

-

Optional Reduction: Add NaCNBH3 (20 mM final) and incubate for 30 mins to stabilize the bond.

-

-

Cleanup & Digestion:

-

Remove excess reagent via acetone precipitation or spin filtration (10kDa cutoff).

-

Resuspend protein in 50 mM Ammonium Bicarbonate (pH 8).

-

Perform standard Trypsin digestion (Overnight, 37°C).

-

-

LC-MS/MS Quantification:

-

Analyze using standard Reverse Phase (C18) proteomics methods.

-

Database Search Parameters:

-

Variable Modification: 2-Ethoxyethylhydrazine (+86.13 Da if unreduced; +88.15 Da if reduced) on K, R, P, T (common carbonylation sites) or "Any N-term" (if analyzing specific cleavage products).

-

Note: Carbonylation converts basic residues (Lys/Arg) into carbonyls. The label restores a basic nitrogen, often recovering the trypsin cleavage site or ionization efficiency.

-

-

Data Interpretation & Quantitative Logic

Mass Shift Calculation

To accurately set up your search engine (MaxQuant, Proteome Discoverer, Skyline), use the following values:

| State | Formula Change | Monoisotopic Mass Shift |

| Hydrazone (Unreduced) | + 86.0844 Da | |

| Hydrazine (Reduced) | + 88.1001 Da |

(Note: Exact mass depends on the precise atomic weights used in your software; verify with a standard).

Quantitative Strategy

For quantitative analysis, three approaches are validated:

-

Label-Free Quantification (LFQ):

-

Compare the Area Under Curve (AUC) of the labeled peptide/glycan across samples (e.g., Control vs. Stress).

-

Assumption: The labeling efficiency is consistent across samples.

-

Normalization: Normalize against total protein or a non-carbonylated housekeeping peptide.

-

-

Occupancy Calculation (Stoichiometry):

-

For a specific peptide sequence, measure the intensity of the Modified form vs. the Unmodified form.

-

Note: This requires the labeled and unlabeled forms to have similar ionization efficiencies, which is an approximation.

-

-

Stable Isotope Labeling (Advanced):

-

If a deuterated version of 2-EEH (e.g.,

-ethoxy) is synthesized, one can mix "Light" (Control) and "Heavy" (Treated) samples post-labeling for precise multiplexing.

-

References

-

Ghesquière, B., & Gevaert, K. (2014). Proteomics methods to study protein carbonylation. Mass Spectrometry Reviews, 33(2), 147-156. Link

-

Sun, S., et al. (2016). Hydrazide chemistry for the enrichment of carbonylated proteins. Analytical Chemistry, 88(10), 5028-5036. Link

-

Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457-3481. Link

-

Fedorova, M., et al. (2013). Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. The Analyst, 138(14), 4214-4222. Link

-

Regnier, F. E., & Julka, S. (2006). Primary amine coding as a path to comparative proteomics. Proteomics, 6(14), 3968-3979. (Foundational concept for labeling). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Profiling of Protein-Derived Electrophilic Cofactors in Bacterial Cells with a Hydrazine-Derived Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycan Labeling - Creative Biolabs [creative-biolabs.com]

- 6. LC-MS/MS quantitation of esophagus disease blood serum glycoproteins by enrichment with hydrazide chemistry and lectin affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.stmarys-ca.edu [digitalcommons.stmarys-ca.edu]

Application Notes and Protocols for Hydrazone Formation with (2-Ethoxyethyl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Hydrazones in Modern Chemistry

Hydrazones, organic compounds characterized by the R¹R²C=NNH₂ functional group, are a cornerstone of modern synthetic chemistry and drug development. Formed through the condensation reaction of a hydrazine with an aldehyde or ketone, these structures are not merely synthetic intermediates but often represent the final bioactive molecule.[1] Their prevalence in medicinal chemistry is attributed to a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The imine bond (C=N) of the hydrazone linkage is a key structural feature that imparts the potential for diverse biological interactions. Furthermore, the pH-sensitive nature of the hydrazone bond makes it an attractive linker in drug delivery systems, allowing for the controlled release of therapeutic agents in specific physiological environments.

This guide provides a comprehensive, step-by-step protocol for the formation of hydrazones using (2-Ethoxyethyl)hydrazine dihydrochloride, a versatile reagent for introducing a flexible and hydrophilic ethoxyethyl moiety into the final hydrazone structure.

Understanding the Reagent: this compound

This compound is a salt of the substituted hydrazine, (2-Ethoxyethyl)hydrazine. The dihydrochloride form enhances the stability and handling of the otherwise reactive hydrazine. It is crucial to understand that for the reaction to proceed, the free hydrazine must be liberated from its salt form. This is typically achieved by in-situ neutralization with a mild base.

Key Properties of Hydrazine Dihydrochlorides:

| Property | Value | Source |

| CAS Number | 5341-61-7 | [2] |

| Molecular Formula | Cl₂H₆N₂ | [3] |

| Molecular Weight | 104.97 g/mol | [3] |

| Appearance | White crystalline solid | [2] |

| Melting Point | ~200 °C (decomposes) | [4] |

| Solubility | Soluble in water | [2] |

Reaction Mechanism: The Chemistry Behind Hydrazone Formation

The formation of a hydrazone is a nucleophilic addition-elimination reaction. The mechanism can be broken down into the following key steps:

-

Liberation of the Free Hydrazine: The dihydrochloride salt is neutralized by a base (e.g., sodium acetate) to generate the free (2-Ethoxyethyl)hydrazine, which is the active nucleophile.

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom.

-

Elimination of Water: The intermediate dehydrates, eliminating a molecule of water and forming the stable C=N double bond of the hydrazone.[6]

The overall reaction is reversible and the removal of water can help to drive the reaction to completion.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of a hydrazone from this compound and an aldehyde or ketone.

Caption: General workflow for hydrazone synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of a hydrazone from an aldehyde or ketone and this compound. The specific reaction time and purification method may need to be optimized depending on the substrate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Typical Amount (mmol) | Notes |

| This compound | ~177.08 (calculated) | 1.0 | Limiting reagent |

| Aldehyde or Ketone | Varies | 1.0 - 1.2 | |

| Sodium Acetate (anhydrous) | 82.03 | 2.0 | Neutralizing agent |

| Ethanol (or other suitable solvent) | 46.07 | As needed | Reaction solvent |

| Glacial Acetic Acid | 60.05 | Catalytic amount (1-2 drops) | Optional catalyst |

Procedure:

-

Dissolution of Reagents: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) and sodium acetate (2.0 mmol) in ethanol (10-20 mL). Stir the mixture for 10-15 minutes at room temperature to allow for the in-situ formation of the free hydrazine.

-

Addition of Carbonyl Compound: To the stirred solution, add the aldehyde or ketone (1.0 mmol). If the carbonyl compound is a solid, it can be dissolved in a minimum amount of ethanol before addition.

-

Catalyst Addition (Optional): Add 1-2 drops of glacial acetic acid to the reaction mixture. This can help to catalyze the reaction, particularly for less reactive ketones.[7]

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5] The reaction is typically complete within 2-8 hours.[7]

-

Work-up:

-

Precipitation Method: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then in an ice bath. The hydrazone product may precipitate out of the solution. If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.[5]

-

Extraction Method: If no precipitate forms, pour the reaction mixture into cold water. The hydrazone may precipitate at this stage and can be collected by filtration. Alternatively, if the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallization: The crude hydrazone can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).[8]

-

Column Chromatography: If recrystallization is not effective, the product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[5]

-

Characterization of the Hydrazone Product

The structure and purity of the synthesized hydrazone should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Infrared (IR) Spectroscopy: Look for the characteristic C=N stretching vibration (typically in the range of 1620-1650 cm⁻¹) and the disappearance of the C=O stretching vibration from the starting aldehyde or ketone.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the hydrazone. The proton NMR spectrum should show a characteristic signal for the -CH=N- proton. The carbon NMR spectrum will show a signal for the C=N carbon.[10]

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized hydrazone.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or adding a catalytic amount of acetic acid.

-

Side Product Formation (Azine): A common side reaction is the formation of an azine, where the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone. This is more likely if the reaction is run for an extended period or at high temperatures. Purification by column chromatography is usually effective in removing azine impurities.[5]

-

Hydrolysis: Hydrazones can be susceptible to hydrolysis, especially in the presence of excess water and acid. Ensure that the work-up is performed promptly and that the final product is stored in a dry environment.

Safety Precautions

-

Hydrazine derivatives are toxic and should be handled with care. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

In case of contact with skin or eyes, flush immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

Conclusion

The formation of hydrazones using this compound is a robust and versatile method for synthesizing molecules with significant potential in drug discovery and materials science. By understanding the reaction mechanism and following a well-defined protocol, researchers can efficiently produce a wide range of hydrazone derivatives. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining high-purity products for further investigation.

References

- BenchChem. (2025).

- Al-Ostath, A., et al. (2025). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. ChemistrySelect.

- Canto, R. F. S., et al. (n.d.). Preparation, spectroscopic and acidity properties of two hydrazones: an organic lab experiment. SciELO.

- Abdullah, A. H., et al. (n.d.). Hydrazones.

- El-Sawaf, A. K., et al. (n.d.). Analytical, physical and spectroscopic data of the hydrazones and their complexes.

- Li, Y.-T., & Yang, Y. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. MDPI.

- Westin, J. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin.

- Quora. (2020, December 26). What happens when aldehyde reacts with hydrazine?

- Hawbecker, B. L., et al. (n.d.).

- Al-Amiery, A. A., et al. (2025, August 7). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty.

- Stiasni, N., et al. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing.

- ResearchGate. (2020, August 31). How to purify hydrazone?

- TCI AMERICA. (n.d.). Hydrazine Dihydrochloride 5341-61-7.

- Al-Masoudi, H. A. M. (2022, September 1). green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology.

- Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.

- ResearchGate. (2015, November 28). How can I synthesize Ar-c=N-NH2 using aldehyde and hydrazine hydrate ?

- CymitQuimica. (n.d.). CAS 5341-61-7: Hydrazine, dihydrochloride.

- Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones—Section 3.3.

- Google Patents. (n.d.).

- U.S. Environmental Protection Agency. (n.d.). Hydrazine, 1,2-diethyl-, dihydrochloride - Substance Details - SRS.

- Chemsrc. (2025, August 25). Hydrazine Dihydrochloride | CAS#:5341-61-7.

- National Institute of Standards and Technology. (n.d.). Hydrazine dihydrochloride.

- Wang, T., et al. (n.d.). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering (RSC Publishing).

- Al-Ostath, A., et al. (2025, May 27). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Dove Press.

Sources

- 1. quora.com [quora.com]

- 2. CAS 5341-61-7: Hydrazine, dihydrochloride | CymitQuimica [cymitquimica.com]

- 3. Hydrazine dihydrochloride [webbook.nist.gov]

- 4. Hydrazine Dihydrochloride | 5341-61-7 | TCI AMERICA [tcichemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pgsds.ictp.it [pgsds.ictp.it]

- 10. Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Carbonyl Profiling in Metabolomics Using (2-Ethoxyethyl)hydrazine Dihydrochloride

Topic: Application of (2-Ethoxyethyl)hydrazine dihydrochloride in metabolomics research Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1]

Introduction & Scientific Rationale

Metabolomics research frequently targets carbonyl-containing compounds (aldehydes and ketones) due to their pivotal roles in energy metabolism (e.g., pyruvate, oxaloacetate), lipid peroxidation (e.g., 4-HNE, malondialdehyde), and steroidogenesis. However, these metabolites often suffer from poor ionization efficiency in Electrospray Ionization Mass Spectrometry (ESI-MS) and low retention on standard Reverse Phase (RP) chromatography due to their polarity and volatility.

This compound serves as a specialized chemical derivatization reagent designed to overcome these analytical hurdles. As a hydrazine derivative, it reacts selectively with carbonyl groups to form stable hydrazones.[2]

Key Advantages over Conventional Reagents (e.g., DNPH):

-

Enhanced Ionization: The hydrazine moiety incorporates nitrogen atoms that are easily protonated in ESI(+) mode, significantly boosting sensitivity compared to neutral native carbonyls.

-

Improved Solubility: The ethoxyethyl ether tail (-CH2-CH2-O-CH2-CH3) imparts a balanced amphiphilicity. Unlike the highly hydrophobic phenyl groups in DNPH or 2-Hydrazinoquinoline (HQ), the ethoxyethyl group maintains solubility in aqueous-organic mixtures typical of biological extracts, preventing precipitation during the reaction.

-

Distinct Mass Shift: The reagent imparts a specific mass shift (+86.08 Da), allowing for the easy filtering of derivatized features from complex background noise.

Chemical Mechanism

The core mechanism relies on the acid-catalyzed nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. The dihydrochloride salt form of the reagent acts as an inherent source of acid catalyst, often eliminating the need for strong exogenous acids (like TFA) that might degrade sensitive metabolites.

Reaction Scheme:

-

Reagent Formula:

-

Net Mass Addition:

(Reagent minus -

Exact Mass Shift: +86.0844 Da

Mechanism Diagram

Caption: Acid-catalyzed Schiff base formation between a carbonyl metabolite and (2-Ethoxyethyl)hydrazine.

Experimental Protocol

Reagents and Materials[3][4][5][6]

-

This compound (High purity >98%)

-

LC-MS Grade Methanol (MeOH) and Acetonitrile (ACN)

-

Internal Standard: Isotopically labeled carbonyl (e.g.,

-Pyruvate) or a structural analog. -

Buffer: Ammonium Acetate (10 mM, pH 4.5) for mobile phase.

Preparation of Solutions

-

Derivatization Reagent Stock (50 mM): Dissolve 10 mg of this compound in 1.0 mL of 50% MeOH/Water. Note: Prepare fresh daily to avoid oxidation.

-

Quenching Solution: 10% Acetone in ACN (optional, to scavenge excess reagent).

Derivatization Workflow (Step-by-Step)

This protocol is optimized for plasma, urine, or tissue homogenates.

| Step | Action | Critical Rationale |

| 1. Extraction | Mix 50 µL biofluid with 150 µL cold MeOH (containing Internal Standards). Vortex 30s, Centrifuge (14,000 x g, 10 min, 4°C). | Precipitates proteins; extracts polar metabolites. Cold temp prevents thermal degradation. |

| 2. Drying | Transfer 100 µL supernatant to a fresh vial. Evaporate to dryness under | Removes organic solvent to allow controlled reaction volume. |

| 3. Reaction | Reconstitute residue in 50 µL Derivatization Reagent Stock . Incubate at 30°C for 60 mins . | Mild heat accelerates Schiff base formation without degrading thermolabile compounds. |

| 4. Dilution | Add 50 µL water (or mobile phase A) to the reaction mixture. | Adjusts solvent strength to match initial LC gradient conditions, preventing peak distortion. |

| 5. Analysis | Inject 5-10 µL onto the LC-MS system immediately. | Hydrazones are generally stable, but immediate analysis minimizes hydrolysis risks. |

Workflow Diagram

Caption: Optimized analytical workflow for carbonyl profiling using hydrazine derivatization.

LC-MS/MS Acquisition Parameters

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 0-2 min (5% B), 2-12 min (5% -> 95% B), 12-14 min (95% B).

-

Flow Rate: 0.3 mL/min.

Mass Spectrometry Settings (ESI+)

Derivatized analytes will be detected as protonated cations

| Parameter | Setting | Note |

| Polarity | Positive (ESI+) | Nitrogen on hydrazine tag protonates easily. |

| Source Temp | 350°C | Ensures efficient desolvation. |

| Capillary Voltage | 3.5 kV | Standard for ESI+. |

| Scan Mode | Full Scan (m/z 100-1000) or MRM | MRM transitions usually involve loss of the ethoxyethyl tail or cleavage of the N-N bond. |

Data Analysis & Interpretation

When analyzing the data, researchers must account for the mass shift introduced by the derivatization tag.

Mass Shift Calculation Table

To identify a specific carbonyl metabolite, calculate the expected m/z of the derivative:

(Where 16.00 is Oxygen loss, 104.15 is Reagent MW, 1.007 is Proton)Simplified:

| Metabolite | Native MW | Native m/z [M-H]- | Derivative m/z [M+H]+ | Retention Time Shift |

| Pyruvate | 88.06 | 87.05 | 175.22 | Increased (More Hydrophobic) |

| Acetone | 58.08 | N/A (Volatile) | 145.24 | Detectable |

| 4-HNE | 156.22 | 155.21 | 243.38 | Significantly Increased |

| Malondialdehyde | 72.06 | 71.05 | 159.20 | Bis-derivative possible* |

*Note: Dialdehydes like Malondialdehyde (MDA) may react with two equivalents of reagent if excess is present, resulting in a double mass shift.

References

-

Han, J., et al. (2013). "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis." Metabolites, 3(4), 995-1008. Link

- Context: Establishes the foundational protocol for hydrazine-based carbonyl derivatiz

-

Xu, F., et al. (2011). "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry." Biomedical Chromatography, 25(1-2), 1143-1172. Link

- Context: Comprehensive review of derivatization strategies, including hydrazine chemistry for carbonyls.

-

Luo, X., et al. (2023). "Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis." Analytical Chemistry, 95(5), 2835-2843. Link

- Context: Demonstrates the utility of hydrazine reagents for enhancing sensitivity of carboxyl/carbonyl metabolites.

-

Eggink, M., et al. (2010). "Targeted LC-MS/MS metabolomics for the identification of biomarkers." British Journal of Clinical Pharmacology, 70(6), 833-842. Link

- Context: Discusses validation of targeted metabolomics workflows involving derivatiz

Sources

Application Note: Solid-Phase Extraction Strategies for (2-Ethoxyethyl)hydrazine and its Derivatives from Complex Matrices

Abstract

This application note presents a detailed protocol for the selective extraction and purification of (2-Ethoxyethyl)hydrazine dihydrochloride, a polar and reactive compound, from complex aqueous matrices using solid-phase extraction (SPE). Due to the compound's basicity and high polarity, a mixed-mode strong cation exchange (MCX) SPE strategy is employed. This approach leverages dual retention mechanisms—ion exchange and reversed-phase—to achieve superior sample cleanup and high analyte recovery. We will detail the underlying principles, provide a step-by-step protocol for the parent compound, discuss method optimization, and present an alternative protocol for its less polar hydrazone derivatives. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a robust and reliable method for the quantification of hydrazine derivatives.

Introduction: The Analytical Challenge